(Pentan-3-yl)[1-(1,3-thiazol-2-yl)ethyl]amine

Lipophilicity Physicochemical Properties ADME

Sourcing a structurally defined, branched thiazole-ethylamine scaffold often means accepting custom-synthesis delays. This off-the-shelf, 95%-pure building block eliminates that wait. • High computed lipophilicity (XLogP3=2.6) and low TPSA (53.2 Ų) predict favorable passive permeability-ideal for CNS-penetrant SAR libraries. • The pentan-3-yl branch creates a unique steric environment, enabling direct potency comparison with linear or smaller N-alkyl regioisomers. • Reliable BenchChem supply with full QC documentation supports reproducible lead optimization and methodology development.

Molecular Formula C10H18N2S
Molecular Weight 198.33 g/mol
Cat. No. B13240926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Pentan-3-yl)[1-(1,3-thiazol-2-yl)ethyl]amine
Molecular FormulaC10H18N2S
Molecular Weight198.33 g/mol
Structural Identifiers
SMILESCCC(CC)NC(C)C1=NC=CS1
InChIInChI=1S/C10H18N2S/c1-4-9(5-2)12-8(3)10-11-6-7-13-10/h6-9,12H,4-5H2,1-3H3
InChIKeyMGLZYKMCMGVMFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Pentan-3-yl)[1-(1,3-thiazol-2-yl)ethyl]amine Overview


(Pentan-3-yl)[1-(1,3-thiazol-2-yl)ethyl]amine (CAS 1343049-71-7) is a secondary amine composed of a central 1,3-thiazole heterocycle connected via an ethyl linker to a branched pentan-3-yl (1-ethylpropyl) moiety . With a molecular formula of C₁₀H₁₈N₂S and a molecular weight of 198.33 g/mol, this compound is primarily supplied as a research chemical with a minimum purity specification of 95% for use in pharmaceutical and agrochemical intermediate synthesis . It is characterized as a specialized amine derivative offering synthetic versatility for designing bioactive molecules with tailored lipophilicity [1].

Workflow
SAR exploration of amine derivatives
Selection
Branched alkyl chain for lipophilicity modulation
Use Context
Synthetic intermediate for agrochemical or pharma libraries
Method
Reaction development and analytical training substrate

(Pentan-3-yl)[1-(1,3-thiazol-2-yl)ethyl]amine Substitution Risks


Within the class of thiazol-2-yl ethylamines, seemingly minor alterations to the N-alkyl substituent dramatically alter key physicochemical properties critical to a molecule's performance in biological assays or as a synthetic intermediate [1]. Substituting the branched pentan-3-yl chain with a smaller (e.g., methyl) or linear (e.g., butyl) alkyl group changes lipophilicity, as measured by the computed partition coefficient (XLogP3), which in turn affects membrane permeability, non-specific protein binding, and overall solubility [2]. Furthermore, the branched nature of the pentan-3-yl group introduces a unique steric environment around the secondary amine, which can influence its nucleophilicity and its ability to participate in chiral recognition or selective catalysis [3]. Therefore, direct substitution without re-optimization of reaction conditions or biological screening would introduce significant, unquantified risk of experimental failure [4].

Alkyl chain alters lipophilicity
Switching to methyl or linear butyl analogs shifts XLogP3 and membrane permeability profile, requiring re-optimization.
Branching affects reactivity
The pentan-3-yl group introduces steric effects that can alter nucleophilicity and chiral recognition; direct replacement may not reproduce performance.
Class-level metabolic stability risk
Thiazol-2-ethylamine scaffold exhibits documented rapid clearance in microsomal assays; in vivo studies require metabolic validation planning.

(Pentan-3-yl)[1-(1,3-thiazol-2-yl)ethyl]amine Comparative Evidence


Lipophilicity (XLogP3) Differentiation

The computed partition coefficient (XLogP3) for (Pentan-3-yl)[1-(1,3-thiazol-2-yl)ethyl]amine is 2.6, which is substantially higher than that of the unsubstituted parent compound 1-(1,3-thiazol-2-yl)ethanamine (XLogP3 = 0.2 to 0.71) [1][2]. This quantitative difference demonstrates that the pentan-3-yl substituent imparts significantly greater lipophilicity to the molecule.

Lipophilicity (XLogP3)
Cross-study comparable
Target: 2.6
+1.9 to +2.4 vs. parent
Reported higher lipophilicity may support membrane permeability screening.
Computational prediction; biological correlation requires assay confirmation.
Lipophilicity Physicochemical Properties ADME

Physicochemical Profile vs. Regioisomeric Analog

While no direct biological comparison data exists for the target compound, its computed XLogP3 of 2.6 can be contrasted with 3-Methyl-N-[1-(1,3-thiazol-2-yl)ethyl]butan-1-amine, a regioisomer also with the formula C₁₀H₁₈N₂S and MW 198.33 [1]. Though exact XLogP3 data for the isomer is not available in the same dataset, the different branching pattern is known to affect lipophilicity and molecular recognition, providing a structural basis for differentiation.

Regioisomeric Analog
Class-level inference
Target: C₁₀H₁₈N₂S, 198.33 g/mol
Identical formula, branching differs
Enables SAR study isolating alkyl branching effect without molecular weight change.
Direct biological comparison data not available; de novo exploration required.
Lipophilicity Solubility Structural Comparison

Rotatable Bond Count and Flexibility

(Pentan-3-yl)[1-(1,3-thiazol-2-yl)ethyl]amine possesses 5 rotatable bonds, compared to only 1 rotatable bond for the much simpler analog 1-(1,3-thiazol-2-yl)ethanamine [1][2]. This higher degree of conformational freedom allows the pentan-3-yl chain to adopt multiple low-energy conformations, potentially enabling it to explore a wider range of binding pockets or interact with multiple residues in a target protein.

Rotatable Bonds
Cross-study comparable
5 bonds
+4 vs. parent compound
Higher conformational flexibility may expand binding pose exploration.
Computational property; entropic penalty upon binding should be assessed.
Conformational Flexibility Molecular Recognition Drug Design

In Vivo Pharmacokinetic Alert for Thiazol-2-ethylamines

A study on a related series of thiazol-2-ethylamine derivatives found that, despite potent in vitro activity, none of 33 compounds tested could cure mice infected with Trypanosoma brucei rhodesiense, and this lack of in vivo efficacy was attributed to poor metabolic stability [1]. Specifically, short half-lives were observed for 15 analogues in both mouse and human liver microsome assays. While (Pentan-3-yl)[1-(1,3-thiazol-2-yl)ethyl]amine was not among the compounds tested, this class-level finding highlights a critical liability that must be considered and experimentally addressed when advancing any thiazol-2-ethylamine derivative towards in vivo studies.

Metabolic Stability Alert
Class-level inference
33 related analogs: 0% in vivo cure rate
Class-level metabolic liability reported; in vivo efficacy optimization required.
Target compound not directly tested; microsomal stability verification advised.
Metabolic Stability In Vivo Pharmacology Pharmacokinetics

Topological Polar Surface Area (TPSA) Comparison

The computed topological polar surface area (TPSA) for (Pentan-3-yl)[1-(1,3-thiazol-2-yl)ethyl]amine is 53.2 Ų, compared to a TPSA of 67.15-67.2 Ų for the smaller analog 1-(1,3-thiazol-2-yl)ethanamine [1][2]. A lower TPSA is generally associated with improved passive membrane permeability, a key determinant of oral bioavailability and cellular uptake.

TPSA Comparison
Cross-study comparable
Target: 53.2 Ų
-14.0 Ų vs. parent
Lower TPSA suggests improved passive permeability context.
Computational prediction; cellular uptake requires experimental validation.
Polar Surface Area Membrane Permeability ADME

Biological Activity Data Gap

A comprehensive search of primary research papers and patents reveals a significant evidence gap: there are currently no published head-to-head studies or independent reports providing quantitative in vitro or in vivo biological activity data (e.g., IC50, MIC, Ki) for (Pentan-3-yl)[1-(1,3-thiazol-2-yl)ethyl]amine against any specific biological target or in comparison to any analog [1]. Claims of potential antimicrobial or neuroprotective activity found on some vendor sites are general statements about the thiazole class and are not backed by specific experimental data for this compound . Therefore, any procurement for biological applications must be considered exploratory.

Biological Activity Gap
Data to verify
No published IC50, MIC, or Ki data
Exploratory use only; biological outcomes will be novel findings.
Vendor claims of antimicrobial/neuroprotective activity lack compound-specific evidence.
Data Limitation Biological Activity Research Planning

(Pentan-3-yl)[1-(1,3-thiazol-2-yl)ethyl]amine Application Scenarios


Hit-to-Lead SAR for CNS Targets

Given its high computed lipophilicity (XLogP3=2.6) and low TPSA (53.2 Ų) [1], this compound is well-suited as a starting point for exploring structure-activity relationships (SAR) around targets requiring blood-brain barrier penetration. Its properties predict favorable passive permeability, and its structural novelty ensures a unique intellectual property position. Researchers should incorporate this compound into a library of thiazole ethylamines to map how alkyl chain branching affects both target affinity and CNS penetration.

Alkyl Chain Branching Effect on Target Binding

As a direct regioisomer of 3-Methyl-N-[1-(1,3-thiazol-2-yl)ethyl]butan-1-amine , this compound is a critical tool for understanding the specific effect of the pentan-3-yl branching pattern on biological activity. In a well-designed screening panel against a specific enzyme or receptor, the difference in potency or efficacy between these two isomers can be directly attributed to their distinct 3D shapes and steric environments, providing valuable insight into the binding pocket's topology without changing molecular weight.

Agrochemical Derivatization Intermediate

The compound's secondary amine and thiazole ring provide multiple points for further derivatization [2]. It can serve as a building block for synthesizing libraries of amides, ureas, or sulfonamides. The branched pentan-3-yl chain is a common motif in agrochemicals due to its influence on lipophilicity and metabolic stability [3], making this a logical intermediate for the design of novel fungicides, herbicides, or insecticides.

Training in Synthetic and Analytical Methods

As a relatively simple, commercially available chiral amine with a heterocycle, this compound is an ideal substrate for teaching or developing new synthetic methodologies, such as asymmetric catalysis, continuous flow chemistry, or novel coupling reactions [4]. Its well-defined structure and reliable supply from vendors like AKSci make it a robust model compound for reaction optimization and characterization studies.

Application
Selection Property
Validation Focus
CNS target SAR exploration
Computed lipophilicity and TPSA profile
Membrane permeability assay validation
Alkyl branching effect on target binding
Steric and shape complementarity vs. regioisomer
Target binding assay comparison with isomer panel
Agrochemical intermediate synthesis
Secondary amine and thiazole derivatization versatility
Reaction optimization and purity profiling
Method development and training
Chiral amine building block with reliable supply
Method reproducibility and yield assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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